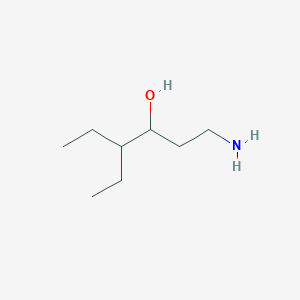

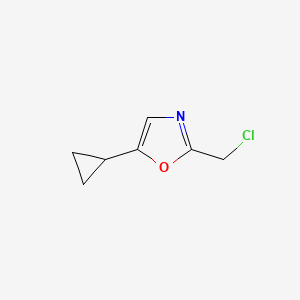

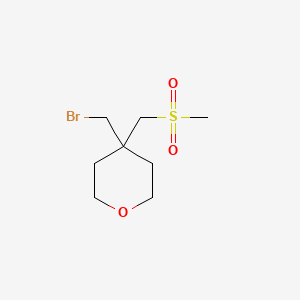

![molecular formula C11H14N2O5 B1376830 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid CAS No. 1211529-82-6](/img/structure/B1376830.png)

5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid” is a chemical compound . Oxazoles, which this compound is a derivative of, are important biological scaffolds present within many natural products . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Synthesis Analysis

The synthesis of oxazolines, a precursor to oxazoles, can be achieved in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .Molecular Structure Analysis

Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide or O2 gas have also been successfully employed .科学的研究の応用

Organic Synthesis: Protecting Group for Amines

In organic synthesis, the tert-butoxycarbonyl (BOC) group is widely used as a protecting group for amines . This compound can be utilized to introduce the BOC group under aqueous conditions, providing stability to the amine functionality during synthetic procedures. The BOC group can be removed under acidic conditions, allowing for further synthetic transformations.

Medicinal Chemistry: Intermediate for Drug Design

The oxazole ring present in the compound is a valuable intermediate in medicinal chemistry . It can be used to synthesize new chemical entities with potential therapeutic applications. The oxazole moiety is known for its presence in various drugs and can contribute to the pharmacokinetic properties of new drug candidates.

Pharmacology: Biological Activity Modulation

Oxazole derivatives, including those derived from the given compound, exhibit a wide range of biological activities . They can act as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. This makes them useful for pharmacological studies aimed at discovering new treatments.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound can be used to study enzyme-substrate interactions due to its structural complexity . It can serve as an inhibitor or a substrate analogue to modulate enzyme activity, which is crucial for understanding metabolic pathways and designing enzyme inhibitors.

Drug Design: Scaffold for Spirocyclic Compounds

Spirocyclic compounds are an important class of molecules in drug design due to their three-dimensional structure . The given compound can be used as a building block for the synthesis of spirocyclic derivatives, which are explored for their drug-like properties and biological activities.

Organic Synthesis: Flow Chemistry Applications

The compound can be employed in flow chemistry setups for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles . This method offers advantages in terms of safety, efficiency, and product purity, which are essential for high-throughput organic synthesis.

将来の方向性

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that there is potential for future research and development in this area.

特性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-11(2,3)18-10(16)13-4-6-7(5-13)17-8(12-6)9(14)15/h4-5H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBBPJYJAIKIKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

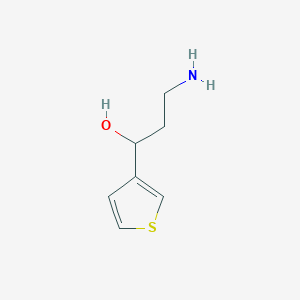

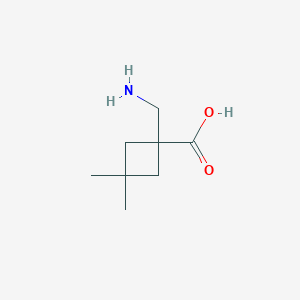

![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)

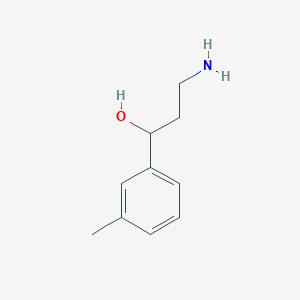

![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)

![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)

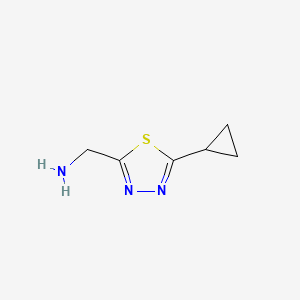

![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)